N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound characterized by the presence of bromine, fluorine, and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 4-bromobenzyl chloride, 4-fluoroaniline, and 1-methylimidazole.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as dichloromethane or toluene, with the use of catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromobenzyl)-4-fluorobenzylamine
- (4-bromobenzyl)(4-fluorophenyl)sulfane
- 4-bromobenzyl-(4-fluorophenyl)ether
Uniqueness
N-(4-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is unique due to its imidazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the imidazole functionality.
Properties
Molecular Formula |
C17H15BrFN3 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-5-(4-fluorophenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C17H15BrFN3/c1-22-16(13-4-8-15(19)9-5-13)11-21-17(22)20-10-12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,20,21) |
InChI Key |
IOQXWFYNFMFCBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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